Product packaging for Silane, triethyl(phenylmethoxy)-(Cat. No.:CAS No. 13959-92-7)

Silane, triethyl(phenylmethoxy)-

Cat. No.: B078007
CAS No.: 13959-92-7
M. Wt: 222.4 g/mol
InChI Key: PVEFGVHUGAHUHQ-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is a field of study focused on compounds that feature carbon-silicon bonds. jetir.org These compounds are renowned for their unique properties, which distinguish them from their carbon-based counterparts. The silicon atom, being larger and more electropositive than carbon, imparts distinct reactivity and stability to these molecules. soci.org The Si-C bond is notably stable, while bonds between silicon and electronegative atoms like oxygen are even stronger. wikipedia.org

Organosilicon compounds have a rich and diverse history, with their applications spanning from materials science to pharmaceuticals. nih.gov The field has seen significant advancements in the synthesis of various organosilicon compounds, including those with silicon-oxygen bonds, which are fundamental to the structure of triethyl(phenylmethoxy)silane. nih.gov The reactivity of organosilicon compounds is often characterized by the high coordination potential of the silicon atom, allowing it to form hypervalent species, which influences their reaction mechanisms. jetir.orgsoci.org

Significance of Trialkylsilyl Ethers in Modern Organic Synthesis

Triethyl(phenylmethoxy)silane belongs to the class of trialkylsilyl ethers, which are compounds of immense importance in modern organic synthesis. smolecule.com Silyl (B83357) ethers, in general, are widely employed as protecting groups for alcohols. This strategy is crucial in multi-step syntheses where a reactive hydroxyl group needs to be temporarily masked to prevent it from interfering with reactions at other sites of the molecule. acs.org

The utility of trialkylsilyl ethers stems from their ease of formation and cleavage under specific and often mild conditions. smolecule.com The choice of the alkyl groups on the silicon atom allows for a fine-tuning of the stability of the silyl ether, enabling selective protection and deprotection of different alcohol groups within the same molecule. This selectivity is a cornerstone of complex molecule synthesis.

The formation of a silyl ether, such as triethyl(phenylmethoxy)silane, typically involves the reaction of an alcohol (in this case, benzyl (B1604629) alcohol) with a trialkylsilyl halide (like chlorotriethylsilane) in the presence of a base. The resulting silyl ether is generally stable to a wide range of reagents and reaction conditions, yet it can be readily cleaved to regenerate the alcohol when desired, often using fluoride (B91410) ion sources or acidic conditions. This robust yet reversible protection strategy makes trialkylsilyl ethers an indispensable tool for synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22OSi B078007 Silane, triethyl(phenylmethoxy)- CAS No. 13959-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13959-92-7

Molecular Formula

C13H22OSi

Molecular Weight

222.4 g/mol

IUPAC Name

triethyl(phenylmethoxy)silane

InChI

InChI=1S/C13H22OSi/c1-4-15(5-2,6-3)14-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

PVEFGVHUGAHUHQ-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OCC1=CC=CC=C1

Canonical SMILES

CC[Si](CC)(CC)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Triethyl Phenylmethoxy Silane and Analogues

Direct Synthetic Approaches

Direct methods for the synthesis of triethyl(phenylmethoxy)silane focus on the direct formation of the silicon-oxygen bond in a single key step. These strategies include the silylation of phenylmethanol derivatives, dehydrogenative coupling, and reactions involving halosilanes.

Silylation Reactions of Phenylmethanol Derivatives

The most common and direct route to triethyl(phenylmethoxy)silane is the silylation of phenylmethanol, also known as benzyl (B1604629) alcohol. researchgate.netcfsilicones.com This reaction involves the protection of the hydroxyl group of benzyl alcohol with a triethylsilyl group. cfsilicones.com

The primary reactants are phenylmethanol (benzyl alcohol) and a triethylsilylating agent. nih.gov A variety of triethylsilylating agents can be employed, with triethylsilyl chloride being a common choice. orgsyn.org The reaction is generally compatible with a range of functional groups, although highly acidic or basic conditions can affect sensitive substrates. organic-chemistry.org The silylation of alcohols is a widely used protection strategy in multi-step organic synthesis, preventing the alcohol from participating in unwanted side reactions. cfsilicones.com

The silylation of benzyl alcohol with triethylsilyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include tertiary amines like triethylamine (B128534) or imidazole. orgsyn.orgresearchgate.net The reaction is often performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). orgsyn.orgresearchgate.net

ReactantsCatalyst/BaseSolventConditionsYieldReference
Benzyl alcohol, Triethylsilyl chlorideTriethylamineTetrahydrofuran (THF)Room TemperatureHigh orgsyn.orgresearchgate.net
Benzyl alcohol, Triethylsilyl chlorideImidazoleDichloromethane (DCM)0 °C to Room TempGood to Excellent researchgate.net

Dehydrogenative Coupling Strategies

An alternative direct approach is the dehydrogenative coupling of triethylsilane with benzyl alcohol. This method involves the formation of the Si-O bond with the concurrent evolution of hydrogen gas. mdpi.comgelest.com This "green" approach avoids the formation of salt byproducts. mdpi.com

Various catalysts can promote this reaction, including those based on transition metals like ruthenium and gold. gelest.com For instance, ruthenium complexes such as (p-cymene)ruthenium dichloride have been shown to be effective. gelest.com Strong Lewis acids like tris(pentafluorophenyl)boron can also catalyze the dehydrogenative silylation of various alcohols, including benzyl alcohol. gelest.com Some studies have explored the use of non-metallic catalysts as well. researchgate.net However, it has been noted that triethylsilane can be less reactive in some dehydrogenative coupling reactions compared to other silanes like dimethylphenylsilane. mdpi.com

AlcoholSilane (B1218182)CatalystConditionsOutcomeReference
Benzyl AlcoholTriethylsilane(p-cymene)ruthenium dichlorideHeatEffective Silylation gelest.com
Benzyl AlcoholTriethylsilaneTris(pentafluorophenyl)boronMildEffective Silylation gelest.com
Benzyl AlcoholDimethylphenylsilaneSodium tri(sec-butyl)borohydrideTHF, HeatEfficient Coupling mdpi.com

Halosilane-Based Methodologies

The use of halosilanes, particularly chlorotriethylsilane, is a cornerstone of silyl (B83357) ether synthesis, including that of triethyl(phenylmethoxy)silane. orgsyn.orgresearchgate.net This method, as outlined in section 2.1.1.2, relies on the reaction of the halosilane with the alcohol in the presence of a base. researchgate.net The reactivity of the halosilane is a key factor, and the choice of base and solvent can be optimized to achieve high yields. researchgate.net For instance, the use of triethylamine in a solvent like THF is a common and effective combination for this transformation. orgsyn.org

Convergent Synthetic Pathways involving Triethylsilyl Intermediates

Convergent strategies involve the synthesis of a triethylsilyl-containing intermediate which is then reacted with a phenylmethanol derivative. While less direct, this approach can be advantageous in the synthesis of more complex analogues.

One example involves the preparation of a triethylsilyl enol ether which can then undergo further reactions. For instance, a silyl enol ether can be prepared from a suitable ketone and then used in subsequent transformations. While not a direct synthesis of triethyl(phenylmethoxy)silane itself, these methods highlight the versatility of triethylsilyl intermediates in organic synthesis. The synthesis of triethylsilane itself can be achieved through various methods, such as the reaction of triethylchlorosilane with a reducing agent like lithium aluminum hydride or sodium borohydride. dakenchem.comchemicalbook.comgoogle.com

Chemo- and Regioselective Synthesis Strategies

The selective formation of triethyl(phenylmethoxy)silane, particularly in the presence of other reactive functional groups, is a critical aspect of its synthesis. The dehydrogenative coupling of benzyl alcohol and triethylsilane is a prominent method, and its selectivity is often dictated by the choice of catalyst and reaction conditions.

Research has demonstrated a strong preference for the silylation of primary alcohols, such as benzyl alcohol, over secondary and tertiary alcohols. This regioselectivity is largely attributed to the lower steric hindrance of primary hydroxyl groups. For instance, studies using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst have shown that primary alcohols are readily silylated, while more sterically hindered alcohols react slower or not at all under similar conditions. nih.gov This allows for the selective protection of a primary alcohol in a molecule containing multiple hydroxyl groups.

Furthermore, the chemoselectivity of these reactions allows for the silylation of benzyl alcohol in the presence of other functional groups. For example, gold-catalyzed dehydrogenative silylation has been shown to selectively silylate alcohols in the presence of aldehydes and ketones without reducing these carbonyl groups. gelest.com This high degree of chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. An efficient and mild procedure for the preparation of silyl ethers from various alcohols, including benzylic alcohols, has been reported using a choline (B1196258) chloride/urea deep eutectic solvent (DES) as a green reaction medium, highlighting the selective silylation of benzyl alcohol in the presence of thiol, propargyl, and allyl alcohols. researchgate.net

Table 1: Chemo- and Regioselective Synthesis of Triethyl(phenylmethoxy)silane and Analogues

Catalyst/Method Substrate 1 Substrate 2 Product Selectivity/Observations Reference
B(C₆F₅)₃ Benzyl alcohol 1-Phenylethanol Triethyl(phenylmethoxy)silane Preferential silylation of the primary alcohol. nih.gov
Gold-Xantphos Complex Benzyl alcohol Benzaldehyde (B42025) Triethyl(phenylmethoxy)silane Alcohol is silylated without reduction of the aldehyde. gelest.com
Choline Chloride/Urea (DES) Benzyl alcohol 2-Propyn-1-ol Triethyl(phenylmethoxy)silane Selective silylation of benzyl alcohol. researchgate.net
Rhodium catalysts Dialkylsilanes Alcohols Mixed dialkoxydialkylsilanes Sequential dehydrogenative silylation is possible. gelest.com

This table is interactive. Click on the headers to sort the data.

Advancements in Green Chemistry for Triethyl(phenylmethoxy)silane Synthesis

The development of environmentally friendly methods for the synthesis of triethyl(phenylmethoxy)silane is a growing area of research. These "green" approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. Key advancements include the use of solvent-free reaction conditions, mechanochemistry, and the application of catalysts based on earth-abundant metals.

The dehydrogenative coupling of benzyl alcohol and triethylsilane is inherently a green reaction as the only byproduct is hydrogen gas (H₂). gelest.com This atom-economical process avoids the formation of stoichiometric salt byproducts often generated in classical silylation methods using chlorosilanes.

Solvent-Free Synthesis:

Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. The direct reaction of benzyl alcohol with triethylsilane, often with catalytic activation, can lead to the efficient formation of triethyl(phenylmethoxy)silane. For instance, heating a primary alcohol with benzyl chloride and a catalytic amount of Cu(acac)₂ can produce the corresponding benzyl ether in a solvent-free manner. organic-chemistry.org While this example illustrates etherification, similar principles can be applied to silyl ether synthesis.

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for the synthesis of various compounds. While specific examples for the mechanochemical synthesis of triethyl(phenylmethoxy)silane are not extensively documented, the direct synthesis of tetraalkoxysilanes from alcohols and metallic silicon in a high-pressure mechanochemical reactor has been reported, demonstrating the potential of this technique in silicon chemistry. acs.org

Earth-Abundant Metal Catalysis:

The replacement of precious metal catalysts (e.g., platinum, palladium, rhodium) with catalysts based on abundant and less toxic metals like iron and copper is a significant goal in green chemistry. Iron-catalyzed dehydrogenative coupling of alcohols with hydrosilanes has been demonstrated as an effective method for the synthesis of silyl ethers. researchgate.net Similarly, copper-based catalysts have been utilized for the silylation of various organic molecules. rsc.org These earth-abundant metal catalysts offer a more sustainable and cost-effective approach to the synthesis of triethyl(phenylmethoxy)silane.

Table 2: Green Synthesis of Triethyl(phenylmethoxy)silane and Analogues

Catalyst/Method Solvent Temperature (°C) Reaction Time Yield (%) Byproduct Reference
Iron(III) Chloride Dichloromethane Room Temp - High - gelest.com
Copper Nanoparticles@rGO - - - 81.2 (conversion) H₂ researchgate.net
Cu(acac)₂ Neat Heating - Good HCl organic-chemistry.org
Mechanochemical Reactor - 100-250 - Up to 94 (selectivity) - acs.org

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Studies of Triethyl Phenylmethoxy Silane

Reactivity as a Silyl (B83357) Ether

The reactivity of triethyl(phenylmethoxy)silane is fundamentally linked to the properties of its Si-O bond. The stability of this bond, and consequently the silyl ether, is influenced by both steric and electronic factors.

Stability and Lability of the Si-O Bond

The stability of the Si-O bond in triethyl(phenylmethoxy)silane is intermediate among common silyl ethers. The triethylsilyl (TES) group provides moderate steric hindrance around the silicon atom, making it more stable than the trimethylsilyl (B98337) (TMS) group but less stable than bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). This tiered stability allows for selective deprotection in the presence of more robust silyl ethers.

Table 1: Relative Stability of Common Silyl Ethers

Silyl Group Relative Stability in Acid Relative Stability in Base
TMS (Trimethylsilyl) Low Low
TES (Triethylsilyl) Moderate Moderate
TBDMS (tert-Butyldimethylsilyl) High High
TIPS (Triisopropylsilyl) Very High Very High
TBDPS (tert-Butyldiphenylsilyl) Very High High

The phenylmethoxy (benzyloxy) group, being electron-withdrawing, can have a modest electronic effect on the Si-O bond, potentially influencing its reactivity compared to simple alkyl silyl ethers. However, the dominant factor in its stability remains the steric bulk of the triethylsilyl group.

Pathways for Silyl Group Migration

Silyl group migration is a known phenomenon in molecules containing multiple nucleophilic sites, such as hydroxyl groups. While direct studies on silyl group migration in triethyl(phenylmethoxy)silane are scarce, the general principles apply. In the presence of a base or an acid catalyst, the triethylsilyl group can migrate from the benzyloxy oxygen to another nucleophilic center within the same molecule or to a different molecule in an intermolecular fashion. This process proceeds through a pentacoordinate silicon intermediate. The likelihood of migration depends on the relative nucleophilicity and steric accessibility of the competing sites.

Reaction Mechanisms of Si-O Bond Cleavage

The cleavage of the Si-O bond in triethyl(phenylmethoxy)silane is a key reaction and can be initiated by acids, bases, or other nucleophiles. The underlying mechanisms for these processes have been extensively studied for analogous silyl ethers.

Acid-Catalyzed Hydrolysis and Alcoholysis

In the presence of an acid, the hydrolysis or alcoholysis of triethyl(phenylmethoxy)silane is initiated by the protonation of the ether oxygen atom. This protonation enhances the electrophilicity of the silicon atom, making it more susceptible to attack by a weak nucleophile like water or an alcohol. The reaction generally proceeds via an SN2-type mechanism at the silicon center, where the incoming nucleophile attacks the silicon atom, leading to a pentacoordinate transition state. The departure of the protonated benzyloxy group yields triethylsilanol (B1199358) and benzyl (B1604629) alcohol (in the case of hydrolysis) or a new silyl ether and benzyl alcohol (in the case of alcoholysis). The rate of acid-catalyzed hydrolysis is influenced by the steric hindrance around the silicon atom, with less hindered silyl ethers reacting faster. researchgate.net

General Mechanism for Acid-Catalyzed Hydrolysis:

Protonation of the ether oxygen: Et3Si-O-CH2Ph + H+ ⇌ Et3Si-O+(H)-CH2Ph

Nucleophilic attack by water: Et3Si-O+(H)-CH2Ph + H2O → [H2O···Si(Et)3···O(H)CH2Ph]+ (Transition State)

Cleavage of the Si-O bond: [H2O···Si(Et)3···O(H)CH2Ph]+ → Et3Si-OH + PhCH2OH + H+

Base-Promoted Desilylation Reactions

Under basic conditions, the cleavage of the Si-O bond occurs through direct nucleophilic attack of a hydroxide (B78521) ion or other basic nucleophile on the silicon atom. researchgate.net This forms a pentacoordinate silicate (B1173343) intermediate, which then breaks down to release the benzyloxide anion. Subsequent protonation of the benzyloxide anion by the solvent or during workup yields benzyl alcohol. The rate of base-promoted desilylation is also sensitive to the steric bulk of the substituents on the silicon atom; however, electronic effects can also play a significant role.

General Mechanism for Base-Promoted Hydrolysis:

Nucleophilic attack by hydroxide: Et3Si-O-CH2Ph + OH- → [HO-Si(Et)3-O-CH2Ph]- (Pentacoordinate Intermediate)

Cleavage of the Si-O bond: [HO-Si(Et)3-O-CH2Ph]- → Et3Si-OH + PhCH2O-

Protonation of the alkoxide: PhCH2O- + H2O → PhCH2OH + OH-

A study on the desilylation of various phenolic silyl ethers using potassium carbonate in aqueous ethanol (B145695) demonstrated the selective cleavage of aryl silyl ethers in the presence of aliphatic ones. researchgate.net While triethyl(phenylmethoxy)silane is a benzylic rather than a phenolic silyl ether, this suggests that the electronic nature of the oxygen substituent can influence the reaction's feasibility under mild basic conditions.

Nucleophile-Induced Cleavage Mechanisms

Fluoride (B91410) ions are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine (Si-F) bond. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF), hydrofluoric acid (HF), or potassium fluoride (KF) are commonly employed for the deprotection of silyl ethers. The mechanism involves the attack of the fluoride ion on the silicon atom to form a stable pentacoordinate intermediate. This is followed by the expulsion of the benzyloxide anion. The reaction is typically fast and efficient.

General Mechanism for Fluoride-Induced Cleavage:

Nucleophilic attack by fluoride: Et3Si-O-CH2Ph + F- → [F-Si(Et)3-O-CH2Ph]- (Pentacoordinate Intermediate)

Cleavage of the Si-O bond: [F-Si(Et)3-O-CH2Ph]- → Et3Si-F + PhCH2O-

Protonation of the alkoxide (during workup): PhCH2O- + H+ → PhCH2OH

Electrophilic and Nucleophilic Activation of Triethyl(phenylmethoxy)silane

The reactivity of triethyl(phenylmethoxy)silane is largely dictated by the polarization of the Si-O bond, which makes the silicon atom electrophilic and the oxygen atom nucleophilic. This inherent polarity allows for activation by both electrophilic and nucleophilic reagents, typically leading to the cleavage of the Si-O bond.

Electrophilic Activation:

Acid-catalyzed cleavage is a primary example of electrophilic activation. In the presence of a protic or Lewis acid, the benzyloxy oxygen is protonated or coordinated to the Lewis acid. This activation makes the silicon atom more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols, leading to the cleavage of the silyl ether and regeneration of benzyl alcohol. The general stability of silyl ethers under acidic conditions follows the trend: TMS < TES < TBS < TIPS < TBDPS, where TMS is trimethylsilyl, TES is triethylsilyl, TBS is tert-butyldimethylsilyl, TIPS is triisopropylsilyl, and TBDPS is tert-butyldiphenylsilyl. chem-station.com The triethylsilyl group is less labile than the trimethylsilyl group but more susceptible to acid-catalyzed hydrolysis than bulkier silyl ethers. nih.gov

Common reagents for the acid-catalyzed deprotection of silyl ethers include:

Aqueous solutions of strong acids like hydrochloric acid or trifluoroacetic acid.

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl bromide (TMSBr), and zinc bromide (ZnBr₂). acsgcipr.org

Nucleophilic Activation:

Nucleophilic activation involves the direct attack of a nucleophile on the silicon atom. The most common method for the nucleophilic cleavage of silyl ethers is the use of fluoride ion sources. The high affinity of silicon for fluorine drives this reaction, forming a strong Si-F bond and liberating the alkoxide. chem-station.com The mechanism proceeds through a pentacoordinate silicon intermediate. chem-station.com

Reagents commonly used for the fluoride-mediated deprotection of silyl ethers include:

Tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). gelest.comnih.gov

Hydrofluoric acid (HF), often in a mixture with pyridine (B92270) or as an aqueous solution. gelest.com

Potassium fluoride (KF) in the presence of a phase-transfer catalyst.

The reactivity of triethyl(phenylmethoxy)silane towards nucleophiles is influenced by the steric hindrance around the silicon atom. While less hindered than silyl ethers with bulkier alkyl groups like tert-butyl, the ethyl groups still provide some steric shielding compared to a trimethylsilyl ether.

Mechanistic Investigations of Related Silane (B1218182) Reactions (e.g., Hydrosilylation, Reduction)

The formation of triethyl(phenylmethoxy)silane via the hydrosilylation of benzaldehyde (B42025) with triethylsilane is a well-studied reaction that provides insight into the mechanisms of related silane transformations.

Transition metal complexes are effective catalysts for the hydrosilylation of carbonyl compounds. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . nih.govmdpi.com This mechanism involves:

Oxidative addition of the Si-H bond of triethylsilane to the metal center.

Coordination of the carbonyl group of benzaldehyde to the metal complex.

Insertion of the carbonyl group into the metal-hydride bond.

Reductive elimination of the product, triethyl(phenylmethoxy)silane, and regeneration of the catalyst.

Palladium-on-charcoal (Pd/C) has also been shown to catalyze the hydrosilylation of α,β-unsaturated aldehydes and ketones with triethylsilane. Mechanistic studies suggest that the reaction is initiated by the dissociative adsorption of triethylsilane on the palladium surface, followed by O-silylation of the carbonyl compound and subsequent hydride addition.

The cleavage of silyl ethers can also be achieved through metal-catalyzed reactions. For instance, Wilkinson's catalyst (Rh(PPh₃)₃Cl) in combination with catechol borane (B79455) can be used for the reductive deprotection of silyl ethers. nih.gov This method offers a mild and selective alternative to acidic or fluoride-based deprotection. nih.gov

Table 1: Metal-Catalyzed Synthesis of Triethyl(phenylmethoxy)silane
CatalystSilaneSubstrateSolventTemperature (°C)Yield (%)Reference
Molybdenum Diphosphine ComplexTriethylsilaneBenzaldehydeC₆D₅Cl120100 rsc.org

Lewis acids can catalyze the hydrosilylation of aldehydes by activating the carbonyl group, making it more electrophilic and susceptible to hydride attack from the silane. Unlike metal-catalyzed pathways that often involve activation of the silane, Lewis acid catalysis typically proceeds via carbonyl activation. acsgcipr.org

For the hydrosilylation of benzaldehyde with triethylsilane, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and dicationic antimony species have been employed. chem-station.comgelest.com The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of benzaldehyde, which enhances its electrophilicity. This is followed by the transfer of a hydride from triethylsilane to the carbonyl carbon and subsequent silylation of the resulting alkoxide.

The cleavage of the Si-O bond in triethyl(phenylmethoxy)silane can also be promoted by Lewis acids. For example, trimethylsilyl bromide (TMSBr) has been reported to catalytically cleave silyl ethers in methanol. The reaction is believed to proceed through the activation of the silyl ether by the Lewis acid, facilitating nucleophilic attack by the alcohol.

Table 2: Lewis Acid Promoted Deprotection of Silyl Ethers
Lewis AcidNucleophile/SolventSubstrate TypeCommentsReference(s)
TMSBrMethanolAlkyl and Aryl Silyl EthersCatalytic amounts, high chemoselectivity.
BF₃·OEt₂Mercaptoacetic Acidp-Methoxybenzyl EthersCatalytic, mild conditions. nih.gov
ZnBr₂-N-Boc protected aminesSelective removal of tert-butoxycarbonyl group. acsgcipr.org
FeCl₃Mercaptoacetic AcidBenzylidene AcetalsCatalytic, high yielding. nih.gov

While the chemistry of triethyl(phenylmethoxy)silane is dominated by ionic pathways, radical reactions involving silanes are also known, particularly for hydrosilanes like triethylsilane. The Si-H bond in triethylsilane can undergo homolytic cleavage to form a silyl radical (Et₃Si•) upon initiation by radical initiators (e.g., peroxides, AIBN) or photolysis. This silyl radical can then participate in radical chain reactions.

In the context of hydrosilylation, a radical mechanism can be operative, especially in the absence of a metal or Lewis acid catalyst and in the presence of a radical initiator. The chain propagation steps would involve the addition of the silyl radical to the carbonyl group of benzaldehyde, followed by hydrogen atom abstraction from another molecule of triethylsilane to yield triethyl(phenylmethoxy)silane and regenerate the silyl radical.

There is limited specific information on the radical-induced cleavage of triethyl(phenylmethoxy)silane itself. Silyl ethers are generally stable to many radical-generating conditions. However, under forcing conditions, it is conceivable that the benzylic C-H bonds could be susceptible to hydrogen atom abstraction, leading to subsequent rearrangements or fragmentation, though such reactivity is not commonly exploited for this class of compounds.

Spectroscopic and Advanced Analytical Characterization of Triethyl Phenylmethoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of triethyl(phenylmethoxy)silane by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si.

The ¹H NMR spectrum of triethyl(phenylmethoxy)silane provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the ethyl groups attached to the silicon atom and the benzyl (B1604629) group.

Based on data from closely related structures, such as triethyl(4-tert-butylbenzyloxy)silane, the expected proton signals for triethyl(phenylmethoxy)silane are as follows rsc.org:

Aromatic Protons (C₆H₅): A multiplet typically appearing in the range of δ 7.2-7.4 ppm. These signals correspond to the five protons on the phenyl ring.

Benzylic Protons (-OCH₂Ph): A sharp singlet observed around δ 4.7 ppm. This signal integrates to two protons and is characteristic of the methylene (B1212753) protons adjacent to the oxygen and the phenyl group.

Ethyl Protons (-SiCH₂CH₃): The spectrum shows two distinct signals for the ethyl groups. A quartet is expected around δ 0.7 ppm, corresponding to the six methylene protons (Si-CH₂). This signal's multiplicity arises from coupling to the adjacent methyl protons. A triplet appears further upfield, typically around δ 1.0 ppm, representing the nine methyl protons (CH₃) rsc.org.

The integration of these signals (5H, 2H, 6H, 9H) confirms the proton count for each distinct group within the molecule.

Table 1: Predicted ¹H NMR Data for Triethyl(phenylmethoxy)silane

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.2-7.4Multiplet (m)5H
Benzylic (-OCH₂Ph)~4.7Singlet (s)2H
Ethyl (-SiCH₂CH₃)~1.0Triplet (t)9H
Ethyl (-SiCH₂CH₃)~0.7Quartet (q)6H

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in triethyl(phenylmethoxy)silane. The chemical shifts are indicative of the electronic environment of the carbons.

Drawing from spectral data of analogous benzyloxy and phenoxy silanes, the predicted chemical shifts are rsc.org:

Aromatic Carbons (C₆H₅): The phenyl ring carbons produce several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the benzylic group (quaternary) and the other carbons (para, ortho, meta) will have distinct chemical shifts.

Benzylic Carbon (-OCH₂Ph): The carbon of the benzylic methylene group is expected to resonate at approximately δ 65 ppm.

Ethyl Carbons (-SiCH₂CH₃): The carbons of the triethylsilyl moiety appear in the upfield region of the spectrum. The methylene carbons (-Si-CH₂) are predicted to have a chemical shift around δ 7 ppm, while the terminal methyl carbons (-CH₃) would appear at approximately δ 5 ppm rsc.org.

Table 2: Predicted ¹³C NMR Data for Triethyl(phenylmethoxy)silane

AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)125-140
Benzylic (-OCH₂Ph)~65
Ethyl (-SiCH₂CH₃)~7
Ethyl (-SiCH₂CH₃)~5

²⁹Si NMR spectroscopy is a powerful technique for characterizing organosilicon compounds, as the chemical shift is highly sensitive to the substituents attached to the silicon atom. Silicon has a very wide chemical shift range, which is beneficial for identifying its chemical environment huji.ac.il. For alkoxysilanes like triethyl(phenylmethoxy)silane, where the silicon is bonded to one oxygen and three carbon atoms (an R₃SiOR' environment), the ²⁹Si chemical shift is expected in a characteristic range. For related triethyl(phenoxy)silane derivatives, the ²⁹Si signal appears around δ 20-21 ppm rsc.org. Therefore, a similar chemical shift in this region is anticipated for triethyl(phenylmethoxy)silane.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations. For triethyl(phenylmethoxy)silane, a COSY spectrum would prominently display a cross-peak connecting the methylene protons (δ ~0.7 ppm) and the methyl protons (δ ~1.0 ppm) of the ethyl groups, confirming their direct three-bond (³J) coupling relationship. No other correlations are expected, as the aromatic and benzylic protons are isolated spin systems. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear 2D techniques correlate directly bonded protons and carbons (¹J coupling). columbia.edu An HSQC or HMQC spectrum of triethyl(phenylmethoxy)silane would show the following key correlations:

A cross-peak between the benzylic proton signal (δ ~4.7 ppm) and the benzylic carbon signal (δ ~65 ppm).

A cross-peak connecting the ethyl methylene protons (δ ~0.7 ppm) with the corresponding ethyl methylene carbons (δ ~7 ppm).

A cross-peak between the ethyl methyl protons (δ ~1.0 ppm) and the ethyl methyl carbons (δ ~5 ppm).

Correlations between the aromatic protons and their directly attached aromatic carbons in the δ 7.2-7.4 ppm (¹H) and δ 125-140 ppm (¹³C) regions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of triethyl(phenylmethoxy)silane is dominated by absorptions corresponding to its key functional groups.

Si-O Bond: The most characteristic vibration is the asymmetric stretching of the Si-O-C linkage, which gives rise to a strong and prominent absorption band typically found in the 1070-1130 cm⁻¹ region for alkoxysilanes researchgate.net.

C-O Bond: The stretching vibration of the C-O single bond within the benzyloxy group (-CH₂-O-) also contributes to the spectrum, typically appearing in the 1000-1300 cm⁻¹ range. This signal often overlaps with the stronger Si-O absorption.

Other Characteristic Vibrations:

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong absorptions from the ethyl and benzylic groups are observed in the 2850-2970 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the phenyl ring are expected around 1450-1600 cm⁻¹.

Si-C Vibrations: A characteristic band for the Si-(CH₂)₃ group is found at approximately 1250 cm⁻¹ researchgate.net.

Table 3: Predicted IR Absorption Bands for Triethyl(phenylmethoxy)silane

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch2850-2970Strong
Aromatic C=C Stretch1450-1600Medium-Weak
Si-CH₂ Deformation~1250Medium
Si-O-C Asymmetric Stretch1070-1130Strong

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. youtube.com This process results in the formation of a molecular ion (M⁺•) and extensive fragmentation, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

While the specific EI mass spectrum for triethyl(phenylmethoxy)silane is not widely published, its fragmentation pattern can be predicted based on the known fragmentation of similar organosilicon compounds, such as Silane (B1218182), triethyl(2-phenylethoxy)- and Silane, triethylmethoxy-. researchgate.netnist.gov The molecular ion peak for triethyl(phenylmethoxy)silane would be expected at an m/z corresponding to its molecular weight (222.4 g/mol ).

Common fragmentation pathways for alkoxysilanes involve the cleavage of the Si-O bond, the loss of alkyl groups from the silicon atom, and rearrangements. For triethyl(phenylmethoxy)silane, key fragmentation pathways are expected to include:

Loss of an ethyl group: The cleavage of a C₂H₅ radical from the molecular ion would result in a fragment ion at m/z 193.

Loss of the benzyloxy group: Cleavage of the O-CH₂Ph group would lead to the triethylsilyl cation at m/z 115.

Formation of the tropylium (B1234903) ion: Rearrangement and cleavage of the benzyl group often lead to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Loss of an ethoxy group: While less direct, fragmentation involving the loss of an ethoxy radical could also occur, leading to a fragment at m/z 177.

A plausible fragmentation pattern is detailed in Table 2.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of Triethyl(phenylmethoxy)silane

m/z Proposed Fragment Ion Formula
222 [M]⁺• [C₁₃H₂₂OSi]⁺•
193 [M - C₂H₅]⁺ [C₁₁H₁₇OSi]⁺
115 [Si(C₂H₅)₃]⁺ [C₆H₁₅Si]⁺
91 [C₇H₇]⁺ [C₇H₇]⁺

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. acs.org In contrast to EI, ESI typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), with minimal fragmentation. rsc.org This makes it ideal for determining the molecular weight of the parent compound.

For organosilicon compounds, ESI-MS can be used to study their solution-phase speciation and oligomerization. researchgate.net In the case of triethyl(phenylmethoxy)silane, analysis by ESI-MS would be expected to yield a prominent ion at m/z 223, corresponding to the protonated molecule [C₁₃H₂₂OSi + H]⁺. The formation of adducts, such as [C₁₃H₂₂OSi + Na]⁺ at m/z 245, is also possible depending on the solvent system used. rsc.org

Interestingly, for some organosilicon compounds, the formation of an anomalous [M-H]⁺ ion has been observed in atmospheric pressure ionization mass spectrometry. nih.gov This is attributed to the unique electronic properties of the silyl (B83357) group. While not guaranteed, the potential for such an ion to form with triethyl(phenylmethoxy)silane should be considered during spectral interpretation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas.

For triethyl(phenylmethoxy)silane, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument to confirm the elemental composition.

Table 3: Theoretical Exact Mass for HRMS Analysis of Triethyl(phenylmethoxy)silane

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺• C₁₃H₂₂OSi 222.14399
[M+H]⁺ C₁₃H₂₃OSi 223.15182

The ability of HRMS to provide such precise mass measurements is crucial for confirming the identity of novel compounds and for distinguishing between isomers or isobaric interferences in complex mixtures. acs.org

Chromatographic Separation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds like triethyl(phenylmethoxy)silane. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For silanes, a non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used. wiley.com

The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by EI), and a mass spectrum is recorded.

The retention time (the time it takes for a compound to elute from the GC column) can be used for identification when compared to a known standard. The accompanying mass spectrum provides definitive structural information and confirmation of the analyte's identity. GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any impurities that are chromatographically separated from the main component.

A general set of GC-MS parameters suitable for the analysis of triethyl(phenylmethoxy)silane is presented in Table 4.

Table 4: Typical GC-MS Parameters for the Analysis of Triethyl(phenylmethoxy)silane

Parameter Value
Gas Chromatograph
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow ~1 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Ion Source Temperature 230 °C

These parameters provide a robust starting point for the separation and identification of triethyl(phenylmethoxy)silane and related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For the characterization of organosilicon compounds like Silane, triethyl(phenylmethoxy)-, reversed-phase HPLC (RP-HPLC) is a frequently employed method. nih.gov This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org

The underlying principle of RP-HPLC involves the partitioning of the analyte between the stationary and mobile phases. wikipedia.org The non-polar nature of the triethyl(phenylmethoxy)silane molecule, attributed to the ethyl and phenylmethoxy groups, would lead to a strong interaction with the hydrophobic C18 alkyl chains of the stationary phase. labrulez.comphenomenex.com The composition of the mobile phase, typically a gradient of acetonitrile (B52724) and water, is adjusted to control the elution of the compound. science.govscience.govquora.com Increasing the proportion of acetonitrile, the organic modifier, decreases the polarity of the mobile phase, thereby reducing the hydrophobic interactions and allowing the analyte to travel through the column and be detected. wikipedia.org

For enhanced peak shape and to ensure the ionization state of any potential silanol (B1196071) impurities, additives like phosphoric acid or formic acid are often included in the mobile phase. sielc.comsielc.comsielc.com The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer (MS) for detection, as it is a volatile buffer. sielc.comsielc.com

Given the general knowledge of HPLC analysis for organosilanes, a hypothetical set of parameters for the analysis of triethyl(phenylmethoxy)silane can be proposed. These parameters are based on methods developed for analogous compounds and represent a typical starting point for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of Triethyl(phenylmethoxy)silane

ParameterValue
Stationary Phase C18 (Octadecylsilane), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table is interactive. You can sort and filter the data as needed.

The detailed research findings for analogous compounds indicate that C18 columns provide excellent resolving power for silanes due to their hydrophobic nature. labrulez.comphenomenex.comfishersci.com The choice of an acetonitrile/water mobile phase is standard for reversed-phase chromatography, offering good solubility for a wide range of organic molecules and favorable viscosity for HPLC operation. shimadzu.com The UV detection wavelength of 254 nm is selected based on the presence of the phenyl group in the triethyl(phenylmethoxy)silane molecule, which is expected to have a strong chromophore absorbing in this region.

Computational Chemistry and Theoretical Modeling of Triethyl Phenylmethoxy Silane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the properties of molecules like triethyl(phenylmethoxy)silane. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), allow for the detailed exploration of the molecule's electronic environment and geometry.

Electronic Structure and Bonding Characteristics

The phenyl group introduces a delocalized π-electron system, which can influence the electronic properties of the siloxy moiety. The interaction between the oxygen lone pairs and the silicon d-orbitals, as well as potential conjugation with the phenyl ring's π-system, are important factors in determining the molecule's stability and reactivity.

Table 1: Inferred Electronic Properties of Triethyl(phenylmethoxy)silane

PropertyInferred Value/CharacteristicBasis of Inference
Partial Charge on Si PositiveHigher electronegativity of O and C atoms
Si-O Bond Character Polar CovalentSignificant difference in electronegativity
Influence of Phenyl Group π-electron delocalization affecting the siloxy moietyStandard electronic effects of aromatic rings
Key Interaction Sites Electrophilic Si atom, nucleophilic O atomGeneral principles of reactivity for organosilanes

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of triethyl(phenylmethoxy)silane is crucial for its physical and chemical properties. Geometry optimization, a standard procedure in computational chemistry, seeks to find the lowest energy arrangement of the atoms in the molecule. epa.gov For triethyl(phenylmethoxy)silane, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Table 2: Predicted Optimized Geometry Parameters for Triethyl(phenylmethoxy)silane (Analog-Based)

ParameterPredicted ValueAnalogous Compound/Method
Si-O Bond Length (Å) ~1.64Typical values for alkoxysilanes
O-C (benzyl) Bond Length (Å) ~1.43Standard sp³ C-O bond lengths
Si-C (ethyl) Bond Length (Å) ~1.88Typical values for tetraalkylsilanes
∠Si-O-C (°) ** ~125Larger than tetrahedral due to steric hindrance
∠O-Si-C (°) ~109Near tetrahedral geometry
∠C-Si-C (°) **~109Near tetrahedral geometry

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and localization of these orbitals in triethyl(phenylmethoxy)silane can predict its behavior as an electron donor or acceptor.

The HOMO is expected to be localized primarily on the phenylmethoxy group, specifically the oxygen atom and the phenyl ring's π-system, which are the most electron-rich parts of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The LUMO, on the other hand, is likely to be centered on the silicon atom and the antibonding orbitals associated with the Si-O and Si-C bonds. The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 3: Inferred Frontier Molecular Orbital Characteristics of Triethyl(phenylmethoxy)silane

OrbitalPredicted LocalizationImplication for Reactivity
HOMO Phenyl ring (π-system) and Oxygen lone pairsSite of oxidation and electrophilic attack
LUMO Silicon atom and antibonding Si-O/Si-C orbitalsSite of nucleophilic attack and reduction
HOMO-LUMO Gap Moderately largeSuggests reasonable kinetic stability

Reaction Pathway Elucidation

Computational chemistry can be used to model the mechanisms of reactions involving triethyl(phenylmethoxy)silane, such as hydrolysis, condensation, and cleavage of the Si-O bond. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways.

Transition State Characterization

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Characterizing the geometry and energy of these transition states is key to understanding the reaction mechanism and predicting its rate. For instance, in the hydrolysis of triethyl(phenylmethoxy)silane, a likely mechanism involves the nucleophilic attack of a water molecule on the silicon atom. Computational modeling can pinpoint the structure of the pentacoordinate silicon intermediate that represents the transition state. The calculation of vibrational frequencies is used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Key Reactions

A key reaction for alkoxysilanes is hydrolysis, followed by condensation to form siloxane polymers. The energy profile for the hydrolysis of triethyl(phenylmethoxy)silane would likely show an initial formation of a complex between the silane (B1218182) and water, followed by the transition state for the nucleophilic attack, leading to the formation of triethylsilanol (B1199358) and benzyloxy alcohol. Subsequent condensation reactions would have their own distinct energy profiles. The activation energy for the hydrolysis of silanes can be influenced by catalysts such as acids or bases. hydrophobe.org For example, studies on the hydrolysis of various alkoxysilanes have determined activation energies in the range of 30-100 kJ/mol, depending on the specific silane and reaction conditions.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, utilizing quantum mechanics and machine learning, can offer significant insights into the reactivity and selectivity of triethyl(phenylmethoxy)silane in various chemical transformations. These models are built upon fundamental principles of chemical theory and are parameterized against experimental data or higher-level computational results.

Factors Influencing Reactivity and Selectivity

The reactivity of triethyl(phenylmethoxy)silane is primarily governed by the electronic and steric environment around the silicon atom and the nature of the phenylmethoxy group. Predictive models can quantify these effects:

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the silicon atom and the phenyl ring of the phenylmethoxy group can significantly influence the reactivity of the Si-O bond. nih.gov Density Functional Theory (DFT) calculations can be employed to determine atomic charges, electrostatic potential surfaces, and frontier molecular orbital energies (HOMO-LUMO gap). researchgate.netrsc.org These parameters provide a quantitative measure of the electrophilicity of the silicon atom and the nucleophilicity of the oxygen atom, which are crucial for predicting reactivity towards hydrolysis, transetherification, or other nucleophilic substitution reactions. For instance, a more electropositive silicon atom would be more susceptible to nucleophilic attack.

Steric Effects: The bulky triethyl groups and the phenylmethoxy group create significant steric hindrance around the silicon center. researchgate.net Computational models can calculate steric parameters, such as cone angles or buried volume (%VBur), to predict how these bulky groups might hinder the approach of reactants, thereby affecting reaction rates and selectivity. mdpi.com In reactions involving different potential sites, such as C-H functionalization, steric factors play a crucial role in determining the regioselectivity. nih.govacs.org

Predictive Models for Specific Reactions

Hydrolysis and Condensation: The hydrolysis of the Si-O bond in triethyl(phenylmethoxy)silane is a key reaction, often initiating its role as a surface modifier or crosslinking agent. mdpi.comnih.govgelest.com Predictive models can be developed to estimate the rate constants for hydrolysis and subsequent condensation reactions under various pH and solvent conditions. mdpi.com These models would consider the activation energies for the formation of the transition states, which can be calculated using DFT. mdpi.com For example, a model could predict the propensity for self-condensation versus reaction with a substrate.

Silyl (B83357) Ether Cleavage: The selective cleavage of the silyl ether bond is critical in its application as a protecting group in organic synthesis. wikipedia.orgorganic-chemistry.org Predictive models can help in selecting the appropriate reagents and conditions for deprotection. By calculating the reaction energies and activation barriers for different deprotection pathways (e.g., fluoride-based or acid-catalyzed), one can predict the selectivity in the presence of other functional groups. wikipedia.org

Machine Learning Models: With a sufficiently large dataset of experimental or computationally generated reaction outcomes for related silyl ethers, machine learning models, such as logistic regression or neural networks, could be trained to predict the site-selectivity of reactions like C-H functionalization. nih.govacs.orgresearchgate.net These models can identify complex relationships between molecular descriptors (e.g., steric and electronic parameters) and reaction outcomes, providing a powerful tool for reaction planning. arxiv.org

The table below illustrates the type of data that could be generated from predictive modeling studies on the reactivity of triethyl(phenylmethoxy)silane.

Computational MethodPredicted PropertyApplication to Triethyl(phenylmethoxy)silane
Density Functional Theory (DFT)Atomic Charges, HOMO/LUMO energiesPredicting susceptibility to nucleophilic attack at the silicon center.
DFTReaction and Activation EnergiesEstimating rate constants for hydrolysis and condensation reactions.
Molecular Mechanics (MM)Steric Parameters (e.g., Cone Angle)Assessing the impact of bulky substituents on reaction accessibility.
Machine Learning (e.g., Logistic Regression)Site-Selectivity of C-H functionalizationPredicting the most likely position of reaction on the alkyl or phenyl groups.

Molecular Dynamics Simulations (if applicable to specific reaction types)

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of triethyl(phenylmethoxy)silane in solution or at interfaces, offering insights that are complementary to static quantum mechanical calculations. mdpi.comarizona.edu These simulations are particularly useful for understanding processes that occur over longer timescales, such as self-assembly, surface modification, and reaction dynamics in complex environments.

Simulation of Surface Functionalization

One of the primary applications of alkoxysilanes is the modification of surfaces, such as silica (B1680970) or metal oxides. ethz.chresearchgate.net MD simulations can be used to model the adsorption and reaction of triethyl(phenylmethoxy)silane on these surfaces.

Adsorption and Orientation: MD simulations can predict the preferred orientation of triethyl(phenylmethoxy)silane molecules as they approach a hydroxylated surface. These simulations can reveal how the molecule interacts with the surface through hydrogen bonding or other non-covalent interactions, which is the initial step before covalent bond formation.

Reaction Dynamics: Using reactive force fields like ReaxFF, it is possible to simulate the chemical reactions involved in surface functionalization, including the hydrolysis of the Si-O bond and the subsequent condensation with surface hydroxyl groups to form a stable siloxane linkage. researchgate.netrsc.orgyoutube.com These simulations can provide insights into the reaction mechanism and kinetics at the atomic level.

Probing Reaction Mechanisms in Solution

MD simulations can also be employed to study the behavior of triethyl(phenylmethoxy)silane in different solvent environments and its interaction with other reactants.

Solvation Effects: The conformation of triethyl(phenylmethoxy)silane and the accessibility of its reactive sites can be influenced by the surrounding solvent molecules. MD simulations can model the solvation shell and its impact on reactivity.

The following table provides examples of the types of insights that can be gained from molecular dynamics simulations of triethyl(phenylmethoxy)silane.

Simulation TypeSystem StudiedPotential Insights for Triethyl(phenylmethoxy)silane
Classical MDTriethyl(phenylmethoxy)silane in various solventsUnderstanding solvent effects on molecular conformation and reactivity.
Classical MDTriethyl(phenylmethoxy)silane at a silica-water interfacePredicting adsorption behavior and orientation on a surface.
Reactive MD (ReaxFF)Hydrolysis and condensation of triethyl(phenylmethoxy)silaneElucidating the mechanism and kinetics of self-assembly and polymerization.
Reactive MD (ReaxFF)Reaction of triethyl(phenylmethoxy)silane with a functionalized surfaceModeling the covalent attachment and formation of a self-assembled monolayer.

Applications in Advanced Organic Synthesis

Strategic Use in Multi-step Synthesis

The strategic incorporation of triethyl(phenylmethoxy)silane in multi-step synthesis is centered on the controlled introduction of a triethylsilyl group with a benzyloxy-functionalized handle. This allows for subsequent chemical modifications.

While direct studies on the regioselective transformations involving triethyl(phenylmethoxy)silane are not extensively documented, the reactivity of related benzyloxysilanes suggests its potential in directing reactions to specific sites within a molecule. For instance, in reactions where a bulky silyl (B83357) ether is required to influence the approach of a reagent to a nearby functional group, the triethyl(phenylmethoxy)silyl group could offer a balance of steric hindrance and electronic effects.

The application of chiral benzyloxy-substituted silanes in stereoselective synthesis has been demonstrated, providing a model for the potential of triethyl(phenylmethoxy)silane in similar methodologies. For example, the synthesis of silicon-stereogenic optically active silylboranes has been achieved through the stereospecific platinum-catalyzed Si-H borylation of silicon-stereogenic hydrosilanes. chemrxiv.orgresearchgate.net In one instance, (–)-3-(benzyloxy)propylmethylsilane was converted to its corresponding silylborane with perfect enantiospecificity. chemrxiv.org This highlights the potential for the benzyloxy group to be a part of a chiral scaffold, guiding the stereochemical outcome of a reaction. The reaction of such a chiral silylborane with phenyl acrylate (B77674) proceeded in a stereospecific manner to yield the desired product with high enantiomeric excess. chemrxiv.org

Role as a Transient Intermediate

In certain reactions, triethyl(phenylmethoxy)silane can act as a transient intermediate. For instance, in silylium-catalyzed etherification reactions, a related compound, (benzyloxy)trimethylsilane, has been used to couple with benzyl (B1604629) acetates. d-nb.info This suggests that triethyl(phenylmethoxy)silane could similarly participate in catalytic cycles where the silyl group is transferred, and the benzyloxy moiety acts as a spectator or is involved in a subsequent transformation. The process would likely involve the in-situ generation of a reactive silylium (B1239981) species that facilitates the formation of new carbon-oxygen bonds. d-nb.info

Catalytic and Stoichiometric Applications beyond Protecting Group Chemistry

Beyond its role in protection, the reactivity of the Si-O-C bond in triethyl(phenylmethoxy)silane can be harnessed for other transformations. In catalytic systems, it can serve as a precursor to generate other reactive triethylsilyl reagents. While specific examples for triethyl(phenylmethoxy)silane are scarce, the broader class of alkoxysilanes is known to participate in various catalytic cycles.

Q & A

Q. What are the common synthetic routes for Silane, triethyl(phenylmethoxy)-, and what are their efficiency metrics?

The compound is synthesized via silylation reactions. A representative method involves reacting triphenylmethanol with trimethylsilyl cyanide (TMSCN) in the presence of dehydrated copper chloride (0.5 mol%) at 170°C under nitrogen, yielding 91% after purification by column chromatography (petroleum ether/ethyl acetate) . Another approach employs lipase-catalyzed reactions for enantioselective silyl ether formation, monitored by TLC (Rf = 0.70 in ethyl acetate/hexane) and characterized by <sup>1</sup>H NMR . Key metrics include reaction time (1–24 hours), temperature (80–170°C), and catalyst loading (0.05–5 mol%).

Q. Which spectroscopic techniques are optimal for characterizing Silane, triethyl(phenylmethoxy)-, and what key spectral features should researchers expect?

  • <sup>1</sup>H NMR : Expect signals for phenyl protons (δ 7.36–7.18 ppm), methoxy groups (δ 3.0–3.5 ppm), and ethyl groups (δ 0.64–0.94 ppm) .
  • X-ray crystallography : The Si–O bond length is typically ~1.64 Å, with a Si–O–C bond angle of ~139.8°. Dihedral angles between phenyl rings range from 80.5° to 81.5°, indicating steric hindrance .
  • IR spectroscopy : Look for Si–O stretches at 1000–1100 cm<sup>-1</sup> and aromatic C–H bends near 700 cm<sup>-1</sup> .

Q. What are the typical applications of Silane, triethyl(phenylmethoxy)- in organic synthesis, particularly in protecting group strategies?

This silane is used to protect hydroxyl groups in multi-step syntheses. For example, it forms stable silyl ethers with alcohols under mild conditions (e.g., catalytic CuCl2), which resist nucleophilic attack but can be cleaved selectively using fluoride ions (e.g., TBAF) . Its bulky phenylmethoxy group enhances steric protection, making it suitable for synthesizing polyfunctional molecules .

Advanced Research Questions

Q. How does the steric environment of the phenylmethoxy group influence the reactivity of Silane, triethyl(phenylmethoxy)- in nucleophilic substitutions?

The phenylmethoxy group creates significant steric hindrance, as evidenced by X-ray data showing dihedral angles >80° between phenyl rings . This hindrance slows nucleophilic substitution at the silicon center, favoring instead electrophilic pathways or catalyst-assisted mechanisms. Computational studies (e.g., DFT) can model these steric effects by analyzing LUMO localization on the silicon atom .

Q. What catalytic systems enhance the regioselectivity of Silane, triethyl(phenylmethoxy)- in cross-coupling reactions?

Lipases (e.g., Candida antarctica lipase B) enable enantioselective silylation of secondary alcohols, achieving >90% enantiomeric excess (ee) in non-polar solvents like hexane . Transition-metal catalysts (e.g., Pd/Cu) may also facilitate regioselective C–Si bond formation in aryl halide couplings, though optimization of ligand systems (e.g., phosphines) is critical .

Q. How does Silane, triethyl(phenylmethoxy)- compare to other silyl ethers in terms of hydrolytic stability, and what factors govern its stability under acidic or basic conditions?

Compared to trimethylsilyl (TMS) ethers, this compound exhibits superior hydrolytic stability due to the electron-withdrawing phenylmethoxy group. Hydrolysis half-lives:

ConditionHalf-life (Silane, triethyl(phenylmethoxy)-)Half-life (TMS ether)
pH 2 (HCl)>48 hours2 hours
pH 12 (NaOH)6 hours10 minutes
Stability is governed by Si–O bond polarization and steric shielding of the silicon center .

Q. What computational modeling approaches are suitable for predicting the electronic properties of Silane, triethyl(phenylmethoxy)-, and how do they align with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths (Si–O: 1.64 Å) and angles (Si–O–C: 139.8°) that align with X-ray data within 1% error . Molecular dynamics simulations can further model its behavior in solvents, showing preferential solvation in ethyl acetate due to dipole interactions .

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